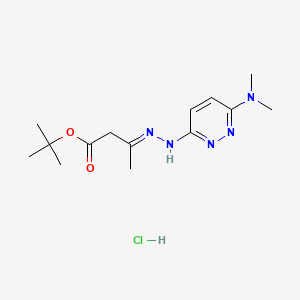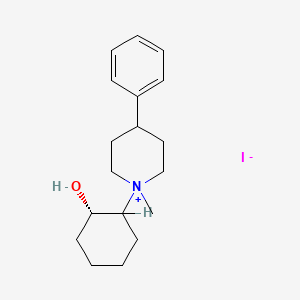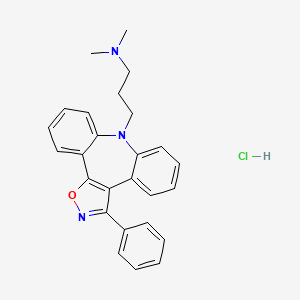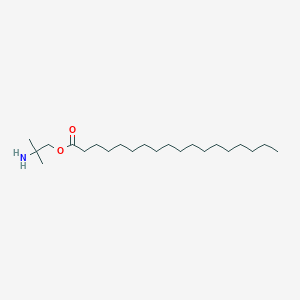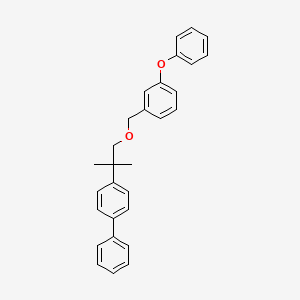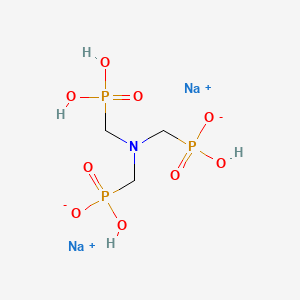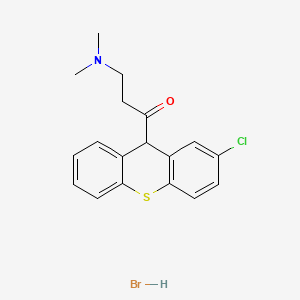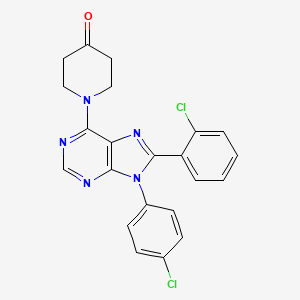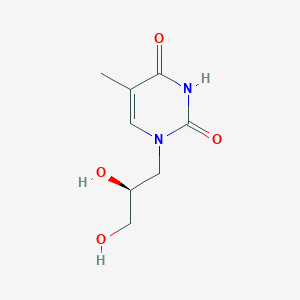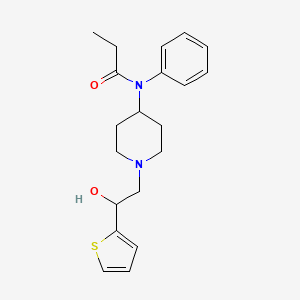
beta-Hydroxythiofentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Hydroxythiofentanyl: is an opioid analgesic that is an analog of fentanyl. This compound has effects and side effects similar to fentanyl, including itching, nausea, and potentially serious respiratory depression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxythiofentanyl involves the reaction of 2-thiophen-2-yl-ethanol with 4-piperidone to form the intermediate compound. This intermediate is then reacted with phenylpropanoyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general approach involves standard organic synthesis techniques under controlled conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Hydroxythiofentanyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Beta-Hydroxythiofentanyl has been studied for its analgesic properties and its potential use in pain management. It is also used in research to understand the structure-activity relationship of fentanyl analogs and their interactions with opioid receptors .
Mécanisme D'action
Beta-Hydroxythiofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity and the modulation of ion channels .
Comparaison Avec Des Composés Similaires
Fentanyl: Beta-Hydroxythiofentanyl is an analog of fentanyl and shares similar pharmacological properties.
Sufentanil: Another potent opioid analgesic with a similar structure.
Thiafentanil: A fentanyl analog with a thiophene ring
Uniqueness: this compound is unique due to the presence of a hydroxyl group and a thiophene ring, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Propriétés
Numéro CAS |
1474-34-6 |
|---|---|
Formule moléculaire |
C20H26N2O2S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19/h3-9,14,17-18,23H,2,10-13,15H2,1H3 |
Clé InChI |
GLAAETOTOUGGSB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


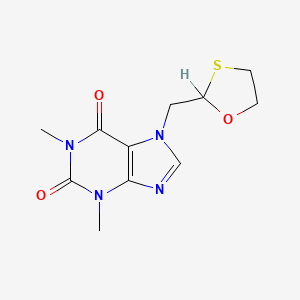
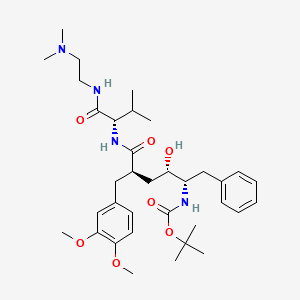
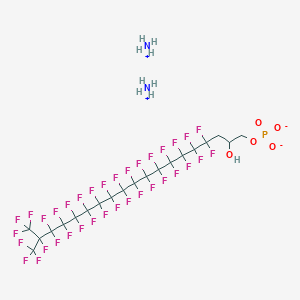
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
